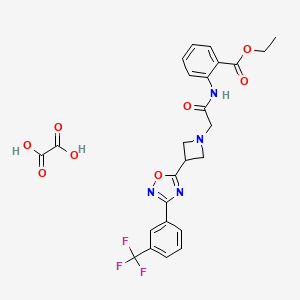

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Description

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound known for its diverse applications in scientific research, particularly within the fields of chemistry, biology, and medicine. Its intricate molecular structure contributes to its versatility and unique properties.

Propriétés

IUPAC Name |

ethyl 2-[[2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetyl]amino]benzoate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O4.C2H2O4/c1-2-33-22(32)17-8-3-4-9-18(17)27-19(31)13-30-11-15(12-30)21-28-20(29-34-21)14-6-5-7-16(10-14)23(24,25)26;3-1(4)2(5)6/h3-10,15H,2,11-13H2,1H3,(H,27,31);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIXQPFBJDGWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate involves multiple steps:

Formation of 1,2,4-Oxadiazole Ring: : The initial step involves the reaction of 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base to form 3-(trifluoromethyl)benzohydroxamoyl chloride. This intermediate is then cyclized to form the 1,2,4-oxadiazole ring.

Azetidine Formation: : The 1,2,4-oxadiazole derivative is then reacted with an azetidine derivative under suitable conditions to form the azetidinyl-oxadiazole compound.

Amidation: : This compound is further reacted with ethyl 2-aminoacetate to form the ethyl 2-(2-(3-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate.

Salt Formation: : The final step involves the reaction of the product with oxalic acid to form the oxalate salt.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions to enhance yield and purity is crucial. Efficient solvent systems, catalysts, and purification techniques such as recrystallization or chromatography are employed.

Analyse Des Réactions Chimiques

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate undergoes various chemical reactions, which can be categorized as follows:

Oxidation: : This compound can undergo oxidation reactions to form different oxides.

Reduction: : Under suitable conditions, reduction reactions can lead to the formation of amines and alcohols.

Substitution Reactions: : Nucleophilic substitution reactions are commonly observed, where functional groups can be replaced with others.

Hydrolysis: : Hydrolysis under acidic or basic conditions leads to the breakdown of ester and amide bonds.

Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various bases or acids for substitution and hydrolysis reactions. Major products formed depend on the reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is employed in the synthesis of other complex molecules and as a building block in the study of reaction mechanisms.

Biology

In biological research, it is utilized for its potential antimicrobial and anticancer properties. Researchers investigate its interaction with various cellular pathways and its ability to inhibit specific enzymes.

Medicine

The compound has potential therapeutic applications. Studies focus on its efficacy in treating certain medical conditions, particularly those involving microbial infections or cancer.

Industry

In industry, it serves as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical structure makes it valuable for designing novel compounds.

Mécanisme D'action

The mechanism by which Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. Its trifluoromethyl group and oxadiazole ring contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Conclusion

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a multifaceted compound with significant applications in scientific research and industry. Its complex synthesis, diverse chemical reactions, and unique properties make it a valuable subject of study.

Activité Biologique

Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound that exhibits a variety of biological activities. This article aims to summarize its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of the compound is characterized by several functional groups that contribute to its biological properties:

- Trifluoromethyl group : Known to enhance lipophilicity and biological activity.

- Azetidinone ring : Associated with various pharmacological effects.

- Oxadiazole moiety : Often linked to antimicrobial and anticancer activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity

-

Anticancer Activity

- Compounds with oxadiazole moieties have demonstrated potent anticancer effects. For instance, research on related oxadiazole derivatives has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range . The specific compound under discussion may exhibit similar activity due to its structural features.

- Anti-inflammatory Effects

- Enzyme Inhibition

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the biological activity of compounds structurally related to Ethyl 2-(2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate:

-

Study on Anticancer Properties :

- A study conducted by El-Kashef et al. synthesized a series of thiazolidinone derivatives that showed significant anticancer activity against MCF-7 cells with IC50 values ranging from 1.27 µM to 1.50 µM. These compounds induced apoptosis without affecting normal cells, suggesting a selective anticancer effect .

- Antimicrobial Evaluation :

Q & A

Q. How can researchers address low bioavailability due to poor aqueous solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.